4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE
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Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with a unique structure that combines a benzoylcarbohydrazonoyl group, a methoxyphenyl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoylcarbohydrazonoyl group, the introduction of the methoxy group, and the sulfonation of the benzene ring. Common reagents used in these reactions include benzoyl chloride, hydrazine, methanol, and sulfuric acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The benzoylcarbohydrazonoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, while the benzenesulfonate group can facilitate interactions with charged biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Benzoylcarbohydrazonoyl)-2-ethoxyphenyl benzenesulfonate
- 4-(2-Benzoylcarbohydrazonoyl)-2-methylphenyl benzenesulfonate
- 4-(2-Benzoylcarbohydrazonoyl)-2-hydroxyphenyl benzenesulfonate
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for diverse applications and interactions that may not be observed in similar compounds .
Properties
Molecular Formula |
C21H18N2O5S |
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Molecular Weight |
410.4g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C21H18N2O5S/c1-27-20-14-16(15-22-23-21(24)17-8-4-2-5-9-17)12-13-19(20)28-29(25,26)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)/b22-15+ |
InChI Key |
NJYCXCXKGCXKMB-PXLXIMEGSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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